2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data, were used as the appropriate characterization techniques for the chemical structures of all newly synthesized compounds .Scientific Research Applications
Synthesis and Structural Characterization
Compounds with similar structural frameworks, including various triazoloquinazoline derivatives, have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides has been reported, showcasing positive inotropic activity in isolated rabbit-heart preparations, indicating their potential in cardiovascular research (Liu et al., 2009). Similarly, the preparation of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides through multistep syntheses demonstrates the versatile chemical manipulations applicable to triazoloquinazoline derivatives, highlighting their potential in drug discovery and development processes (Danylchenko et al., 2016).
Biological Activity and Applications
The biological activities of similar compounds have been explored through computational predictions and empirical studies. For example, triazoloquinazoline derivatives have been identified as potential candidates for treating male reproductive and erectile dysfunction, demonstrating the utility of such compounds in therapeutic applications (Danylchenko et al., 2016). Moreover, new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with the aim of identifying structures essential for anticancer activity, illustrating the role these compounds may play in oncology research (Reddy et al., 2015).
Synthetic Methodologies
The synthesis of these complex molecules involves innovative methodologies that can be adapted for the preparation of a wide range of heterocyclic compounds. Techniques such as solvent-free conditions and multi-component reactions have been employed to create tetrahydrobenzimidazoquinazolinones and triazoloquinazolinones, underscoring the chemical diversity and synthetic accessibility of these structures (Shaabani et al., 2006).
Mechanism of Action
Future Directions
For the development of new and potent antimalarial drugs, a virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed . The library of 1561 compounds has been investigated by both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN5O3/c1-18(2)15-31-26(36)21-12-13-23-25(14-21)35-28(33(27(23)37)16-20-10-8-19(3)9-11-20)32-34(29(35)38)17-22-6-4-5-7-24(22)30/h4-14,18H,15-17H2,1-3H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQIXHWGVRBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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